molecular formula C21H22N4O3 B6431634 N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide CAS No. 180403-54-7

N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide

Cat. No.: B6431634
CAS No.: 180403-54-7
M. Wt: 378.4 g/mol
InChI Key: ITOXBCRUOYYGLQ-UHFFFAOYSA-N
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Description

N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them valuable in various scientific applications, particularly in the field of fluorescent probes and sensors. This compound is specifically designed to act as a fluorescent chemosensor, with high selectivity and sensitivity for detecting metal ions such as copper (Cu²⁺) in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while substitution reactions can produce a variety of substituted coumarin compounds .

Mechanism of Action

The mechanism by which N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide exerts its effects involves intramolecular charge transfer (ICT). The diethylamino group at the 7-position acts as an electron donor, while the carboximidoyl group at the 3-position acts as an electron acceptor. This ICT mechanism is responsible for the compound’s strong fluorescence properties. When the compound interacts with metal ions such as copper (Cu²⁺), the fluorescence is quenched, allowing for the detection of these ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide is unique due to its high selectivity and sensitivity for detecting copper (Cu²⁺) ions. The specific functional groups and the intramolecular charge transfer mechanism contribute to its distinct fluorescence properties, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

N-[(Z)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(21(27)28-18(15)13-16)19(22)23-24-20(26)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOXBCRUOYYGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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